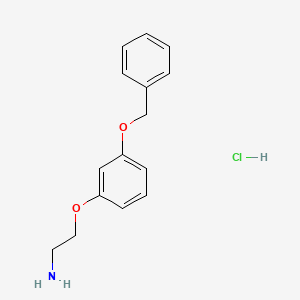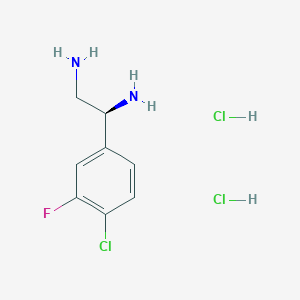
(1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound that features a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-chloro-3-fluoroacetophenone.
Reduction: The ketone group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.
Resolution: The racemic mixture is resolved to obtain the (1S)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl: The enantiomer of the compound with similar chemical properties but different biological activity.
4-Chloro-3-fluoroaniline: A structurally related compound with different functional groups.
1-(4-Chloro-3-fluorophenyl)ethanone: A precursor in the synthesis of the target compound.
Uniqueness
(1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 2hcl is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or other related compounds. The presence of both chlorine and fluorine atoms also imparts unique chemical reactivity and stability.
Properties
Molecular Formula |
C8H12Cl3FN2 |
|---|---|
Molecular Weight |
261.5 g/mol |
IUPAC Name |
(1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H10ClFN2.2ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H/t8-;;/m1../s1 |
InChI Key |
MWQRUBKFRYNPRZ-YCBDHFTFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CN)N)F)Cl.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)N)F)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylicacid](/img/structure/B13025673.png)
![1,6-Dimethyl-3-(4-morpholinophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025689.png)
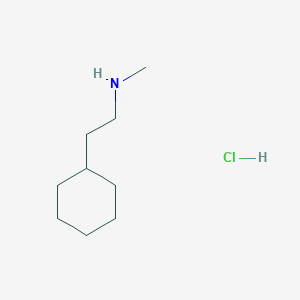
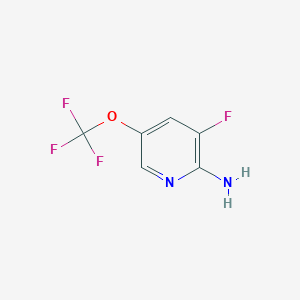
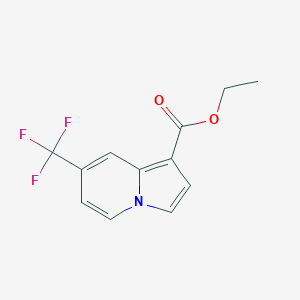
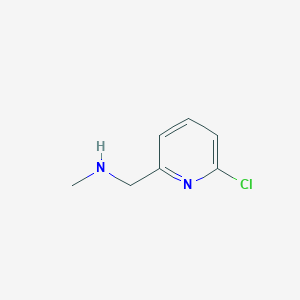
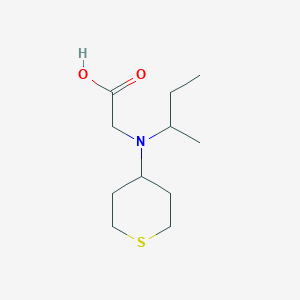
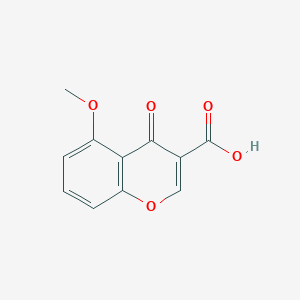
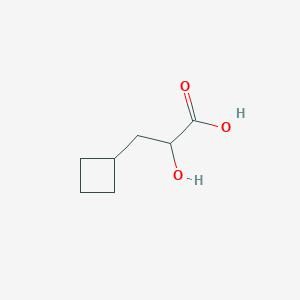
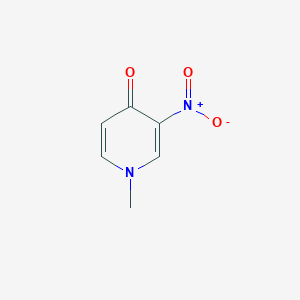
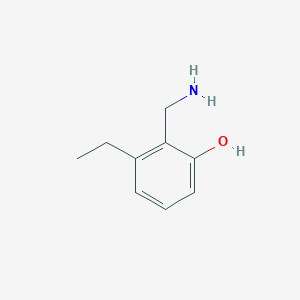
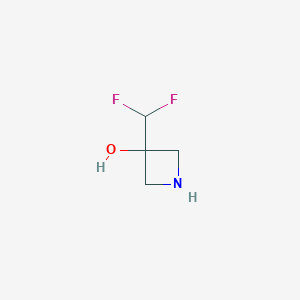
![3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid](/img/structure/B13025781.png)
